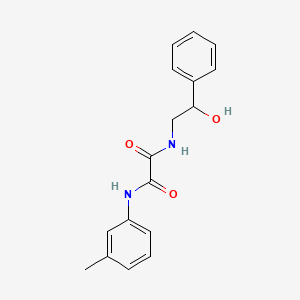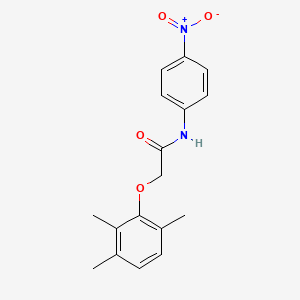
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, also known as HPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C18H22N2O2. HPE has shown promising results in various research studies due to its unique properties and mechanisms of action.
Wirkmechanismus
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its effects through various mechanisms of action. It has been shown to act as an antioxidant, which helps protect cells from oxidative damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to modulate the activity of various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have anti-apoptotic effects, which can help prevent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research studies. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the use of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in cancer therapy. More research is needed to determine the mechanisms by which N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its anti-tumor effects and to identify potential targets for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, particularly in humans.
Synthesemethoden
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. In neurology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have neuroprotective properties and can help prevent neuronal damage caused by oxidative stress. In oncology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-9-14(10-12)19-17(22)16(21)18-11-15(20)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKOMHXHBTNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6230997 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)


![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)
